TRK1 protein
Description
Properties
CAS No. |
136956-54-2 |
|---|---|
Molecular Formula |
C15H11ClN2O3S |
Synonyms |
TRK1 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Trk1 Protein Function
Primary and Secondary Structural Features of TRK1 Protein
The primary structure of this compound is defined by its linear sequence of amino acids. In Saccharomyces cerevisiae, TRK1 is a protein consisting of 1235 amino acids. yeastgenome.org This sequence dictates the higher-order structural organization of the protein. The precise order of amino acids is fundamental, as it determines the subsequent folding into secondary and tertiary structures. savemyexams.comyoutube.com
Secondary structures in proteins arise from local folding of the polypeptide chain, primarily stabilized by hydrogen bonds. savemyexams.comyoutube.com Common secondary structures include alpha (α)-helices and beta (β)-pleated sheets. savemyexams.com While a detailed, experimentally resolved structure of full-length TRK1 is not available, models based on related proteins suggest the presence of helical transmembrane segments. mdpi.com
Transmembrane Topology and Membrane-Pore-Membrane (MPM) Motifs
TRK1 is an integral plasma membrane protein. ontosight.ainih.gov Its structure includes several transmembrane domains essential for its function in transporting ions across the cell membrane. ontosight.ai Based on sequence analysis and homology modeling, TRK1 is proposed to contain four conserved Membrane-Pore-Membrane (MPM) motifs, designated A through D. mdpi.comresearchgate.netnih.gov Each MPM motif is considered homologous to a single K+-channel α subunit. mdpi.comresearchgate.netnih.gov
Each MPM motif typically consists of two transmembrane segments (M1 and M2) connected by a pore-forming region (P-helix and selectivity filter loop). researchgate.netmdpi.com These four MPM motifs are thought to be arranged around a central axis, forming the pore through which potassium ions are transported. mdpi.com The P-helices within the MPM segments are considered responsible for the structural integrity of the pore region and the selectivity filter. mdpi.com
Oligomerization States of this compound: Monomeric, Dimeric, and Putative Tetrameric Forms
The oligomerization state of this compound in the plasma membrane has been a subject of research. While the architecture of SKT proteins like TRK1 suggests they could be functional as monomers because each polypeptide contains four K+-channel-like domains, evidence indicates that TRK1 can exist in different oligomeric forms. mdpi.comresearchgate.netnih.gov
Studies utilizing techniques such as Bimolecular Fluorescence Complementation (BiFC) and single-molecule fluorescence microscopy, combined with molecular modeling, have provided evidence that TRK1 can exist in the yeast plasma membrane as both a monomer and a dimer. mdpi.comnih.govresearchgate.net The association of monomers into dimers appears to be regulated by potassium concentration. mdpi.comnih.govresearchgate.net
Although a tetrameric arrangement for TRK1 has been proposed based on earlier molecular modeling, consistent with the typical tetrameric structure of many K+ channels, recent experimental evidence suggests that the non-monomeric form of TRK1 is most likely a dimer. mdpi.comnih.govmdpi.comresearchgate.net This is consistent with the crystal structures of related SKT proteins like TrkH and KtrB, which exist as dimers. mdpi.comnih.gov The interface between monomers in the dimeric form of TRK1 is likely formed by MPMs C and D. mdpi.comnih.gov
Key Intracellular Loop Domains and Their Structural Significance
This compound contains several intracellular and extracellular loops connecting the transmembrane domains. nih.govresearchgate.net One notable feature is a large intracellular region located between MPM domains A and B, often referred to as the "Long Hydrophilic Loop" (LHL). mdpi.comresearchgate.netresearchgate.netresearchgate.net The length and sequence of this loop are not conserved among all yeast Trk proteins, and it does not appear to be strictly required for Trk1's basic transport activity, although it may modulate cation selectivity. mdpi.comresearchgate.netnih.govresearchgate.net
Another intracellular loop that has been studied is the second intracellular loop (IL2), connecting MPMs B and C. nih.govresearchgate.net This loop is relatively short and appears to be a highly structured domain with predicted helical subdomains. nih.govresearchgate.net The IL2 is highly conserved among yeast Trk proteins and is relevant to Trk1 biogenesis and the regulation of its activity. nih.govresearchgate.net Specific residues within IL2, such as Ser882 and Thr900, have been identified as important for the loop's structure, proper targeting of Trk1 to the plasma membrane, and the upregulation of transporter activity under low external potassium conditions. nih.govresearchgate.netnih.gov Phosphorylation of Thr900 in IL2 has been shown to be involved in the binding of 14-3-3 regulatory proteins, suggesting a mechanism for post-translational regulation of Trk1 activity. nih.govresearchgate.net
Homology Modeling and Structural Insights from Related K+ Channels
Due to the lack of a high-resolution experimental structure for full-length TRK1, homology modeling has been instrumental in gaining structural insights. mdpi.comresearchgate.netmdpi.com These models are typically based on the available crystal structures of related proteins, particularly other members of the SKT superfamily like TrkH and KtrB, as well as canonical potassium channels like KcsA. mdpi.comresearchgate.netmdpi.comasm.org
Homology models support the concept of Trk1 being composed of four MPM motifs arranged around a central pore, similar to the architecture of K+ channels. researchgate.netmdpi.com These models have been used to predict the arrangement of transmembrane helices and pore regions and to investigate potential interfaces for oligomerization. mdpi.comnih.govmdpi.comresearchgate.net For example, models based on the dimeric structures of TrkH and KtrB have led to dimeric models for Trk1, supporting the experimental observations of Trk1 dimer formation. mdpi.comnih.gov Molecular modeling has also been used to propose and evaluate potential tetrameric arrangements. mdpi.comnih.govresearchgate.net
Mechanisms of Ion Translocation and Substrate Specificity Mediated by Trk1 Protein
High-Affinity Potassium and Rubidium Influx Mechanisms
TRK1 is primarily known for mediating the high-affinity uptake of potassium ions (K+) into the cell ontosight.ainih.gov. This high-affinity system is particularly important when external potassium concentrations are low, enabling yeast cells to accumulate sufficient intracellular potassium for survival and growth nih.govresearchgate.net. Rubidium (Rb+) is commonly used as a potassium analogue to study Trk1 activity and kinetic parameters due to its similar transport characteristics nih.govnih.gov. Studies have shown that Trk1 exhibits maximum capacity to import Rb+ under conditions of low external potassium mdpi.com. The transport involves the movement of cations through a pore formed by the assembly of the protein's MPM domains nih.gov. Mutational analyses, particularly in the M2(D) helix of the transporter, have indicated that residues in this region are relevant to the pore and interact with P segments, affecting rubidium binding sites and transport efficiency nih.gov.
Role of TRK1 Protein in Chloride Anion Efflux
While primarily a cation transporter, TRK1 has also been suggested to play a role in the efflux of chloride anions (Cl-), particularly in Candida albicans uniprot.orguniprot.org. This secondary function is hypothesized to occur via the central pore of the protein when it forms tetramers in the plasma membrane mdpi.comnih.gov. In C. albicans, TRK1-mediated Cl- efflux may contribute to chloride detoxification and potentially support the yeast's ability to survive on mammalian epithelial surfaces or in physiological saline solutions uniprot.orguniprot.org.
Cation Selectivity and Competition Dynamics (e.g., K+ vs. Na+)
TRK1 exhibits specificity for potassium and rubidium ions mdpi.com. While generally regarded as K+-specific, some sodium ions (Na+) may be transported by the Trk1 system under specific conditions, such as a very high external Na+ to K+ ratio (e.g., higher than 700:1) mdpi.comnih.gov. The selectivity of Trk/HKT-type transporters, including Trk1, is influenced by residues within their pore-loop-like domains, which are structurally related to the selectivity filters of potassium channels pnas.org. Although a glycine (B1666218) residue in a predicted P-loop is considered crucial for K+ selectivity and transport in related transporters, other residues also contribute to cation selectivity pnas.org. Studies in fission yeast Schizosaccharomyces pombe have shown that trk1 trk2 double mutants are highly sensitive to Na+, consistent with a defect in potassium transport nih.govasm.org.
Kinetic Parameters of this compound Activity (e.g., K_T and V_max)
The kinetic parameters of TRK1 activity, specifically the Michaelis constant (K_T) and maximum velocity (V_max), are not static but can change in response to environmental and cellular cues nih.gov. Studies using rubidium as a potassium analogue have shown that Trk1's K_T and V_max can adjust gradually nih.gov. For instance, starving S. cerevisiae cells for potassium can lead to a significant increase in Trk1's affinity (decrease in K_T) and an increase in V_max nih.gov.
The following table illustrates representative kinetic parameters of rubidium uptake mediated by Trk1 under different conditions in S. cerevisiae:
| Condition | K_T (µM) | V_max (nmoles.mg⁻¹ min⁻¹) | Source |
| Non-starved cells | ~2500 | 23.3 | nih.gov |
| Potassium-starved cells (3h) | ~290 | 37.7 | nih.gov |
Note: These values are approximate estimates from a specific study and may vary depending on the experimental conditions and yeast strain used. nih.gov
Research indicates that Trk1 does not simply switch between discrete low- and high-affinity states, but rather its kinetic parameters undergo a continuous adjustment correlated with changes in external and internal potassium concentrations and membrane potential mdpi.comnih.gov.
Affinity Modulation in Response to External and Internal Cues
TRK1's affinity for potassium is modulated by both external and internal signals mdpi.comnih.gov. The external potassium concentration is a dominant regulatory factor, with low external potassium leading to increased affinity mdpi.comnih.gov. However, other signals, such as the depletion of internal potassium and potentially excess external sodium, have also been suggested to play a role in the transition to a high-affinity state mdpi.com. The adjustment of affinity is rapid and reflects changes in intracellular potassium content and membrane potential nih.gov.
The precise molecular mechanisms underlying this affinity switching are not fully elucidated, but post-translational modifications, particularly phosphorylation, are thought to be important nih.gov. Several potential phosphorylation sites on Trk1 have been identified nih.gov. Specific amino acid residues, such as Leu949 in S. cerevisiae Trk1, have been implicated in the affinity switching mechanism; mutations at this position can impair the complete increase in affinity in response to potassium limitation mdpi.comnih.gov. The highly conserved second intracellular loop (IL2) of Trk1 also appears to play a role in the upregulation of the transporter's activity and reaching maximal affinity under low external potassium conditions, with specific phosphorylatable residues within this loop being important nih.govresearchgate.net. Additionally, interaction with 14-3-3 proteins has been suggested to be involved in the regulation of Trk1 activity and affinity, potentially through binding to phosphorylated residues nih.govresearchgate.net. The first intracellular loop (IL1), which is notably long, is also thought to be involved in modulating the transporter's function and substrate affinity nih.gov.
Cellular and Physiological Functions of Trk1 Protein
Maintenance of Intracellular Potassium Homeostasis
TRK1 is the primary high-affinity potassium transporter in Saccharomyces cerevisiae, playing a central role in maintaining intracellular potassium homeostasis. researchgate.netontosight.ainih.gov Yeast cells require a high intracellular concentration of potassium, typically 200-300 mM, for growth and various cellular activities. nih.gov TRK1 facilitates the uptake of potassium ions from the external environment, even when external concentrations are low, thereby ensuring that adequate internal levels are maintained. nih.govmdpi.com The activity of Trk1 is regulated, with its affinity for potassium changing in response to both external and internal potassium concentrations, as well as the membrane potential. nih.govmdpi.comnih.gov This dynamic adjustment allows the cell to precisely control potassium import and maintain homeostasis across a wide range of external potassium availability. nih.govmdpi.com
Regulation of Plasma Membrane Potential
TRK1 contributes significantly to the regulation of the plasma membrane potential. ontosight.aimdpi.comnih.gov As a potassium importer, the activity of Trk1 influences the charge distribution across the plasma membrane. The uptake of positive potassium ions into the cell affects the electrical potential difference between the inside and outside of the cell. nih.govembopress.org The plasma membrane H⁺-ATPase, Pma1, which extrudes protons and is the primary generator of the membrane potential, functions in coordination with potassium transporters like Trk1. nih.govembopress.org The import of potassium by Trk1 helps to balance the proton efflux mediated by Pma1, which is crucial for sustaining Pma1 activity and maintaining an appropriate membrane potential. nih.govmdpi.comnih.gov Alterations in Trk1 activity or expression can lead to changes in membrane potential, impacting various cellular processes. nih.govembopress.org
Contribution to Intracellular pH Homeostasis
TRK1 plays a role in the maintenance of intracellular pH homeostasis. ontosight.ainih.gov The coordinated activity of the plasma membrane H⁺-ATPase (Pma1) and potassium transporters (Trk1 and Trk2) is essential for regulating intracellular pH. nih.gov While Pma1 extrudes protons to acidify the external environment and alkalinize the cytosol, the influx of potassium via Trk1 helps to maintain electrical neutrality. nih.govembopress.orgnih.gov Increased Trk1 activity, leading to increased intracellular potassium, can contribute to the alkalinization of the cytosol, while decreased Trk1 activity can lead to intracellular acidification due to reduced potassium influx needed to balance proton extrusion. embopress.orgnih.govoup.com This highlights the interconnectedness of potassium transport, membrane potential, and pH regulation, with Trk1 being a key component in this system. embopress.orgnih.gov
Impact on Cell Growth and Proliferation under Variable K+ Concentrations
TRK1 has a significant impact on cell growth and proliferation, particularly under conditions of variable potassium concentrations. ontosight.ai In S. cerevisiae, Trk1 is the main system responsible for potassium acquisition in growing and dividing cells. researchgate.net Deletion of TRK1 results in a sharp increase in the external potassium concentration required for growth, rendering cells unable to proliferate effectively in low potassium environments. nih.govmdpi.com The ability of Trk1 to function as a high-affinity transporter is crucial for survival and growth when external potassium is scarce. nih.govmdpi.com The dynamic adjustment of Trk1's kinetic parameters, including its affinity and maximum velocity, in response to potassium availability allows cells to adapt their potassium uptake capacity to support growth across a range of external concentrations. nih.govmdpi.com
Role in Response to Osmotic Stress
TRK1 is involved in the cellular response to osmotic stress. ontosight.ai Maintaining proper intracellular ion concentrations is critical for managing osmotic pressure. Potassium is the most abundant intracellular cation and plays a key role in maintaining cell turgor, which is essential for resisting osmotic challenges. nih.govfrontiersin.org As the primary potassium importer, Trk1 contributes to the accumulation of intracellular potassium, which is vital for counteracting osmotic stress. nih.govfrontiersin.org Studies have indicated that potassium transport systems are important for tolerance to various stresses, including osmotic stress. nih.govasm.org The ability of cells to maintain high intracellular potassium levels via Trk1 is therefore linked to their capacity to cope with changes in external osmolarity. frontiersin.org
Interplay with Calcium Homeostasis and Signaling Pathways
TRK1 exhibits interplay with calcium homeostasis and signaling pathways. mdpi.comyeastgenome.orgstring-db.org While primarily a potassium transporter, research in S. cerevisiae has shown that Trk1, along with Trk2, plays distinct roles in the maintenance of calcium homeostasis. mdpi.comnih.govresearchgate.net The presence of Trk1 has been found to be particularly important for the growth of cells in the presence of high extracellular calcium concentrations. nih.govresearchgate.net The absence of both Trk1 and Trk2 significantly increases the calcium response to osmotic or CaCl₂ stresses and alters the balance of calcium flux from external media and intracellular compartments. nih.govresearchgate.net This suggests a complex interaction between potassium and calcium transport systems and their influence on cellular signaling pathways. nih.govresearchgate.net
Involvement in Cellular Tolerance to Alkali-Metal Cations and Specific Compounds (e.g., Histatin-5)
TRK1 is involved in cellular tolerance to various alkali-metal cations and specific compounds, including Histatin-5. nih.govnih.govoup.com While primarily transporting potassium, Trk1 can also transport other monovalent cations under certain conditions. nih.govnih.gov Its ability to discriminate between potassium and toxic alkali-metal cations like sodium (Na⁺) and lithium (Li⁺) contributes to salt tolerance. nih.govmdpi.com Studies have shown that expression of Trk1 can confer tolerance to toxic cations. nih.govmdpi.com
Furthermore, Trk1 has been identified as a critical effector in the killing of Candida albicans by the cationic protein Histatin-5. oup.comuniprot.orgasm.orgresearchgate.net Histatin-5, a salivary peptide with antifungal activity, induces the rapid efflux of cellular ATP and other ions, including potassium, from the fungal cell. uniprot.orgasm.orgresearchgate.net Trk1 is proposed to provide an essential pathway for this ATP loss and the subsequent osmotic imbalance that leads to cell death. oup.comasm.orgresearchgate.netoup.com This highlights a complex interaction where a transporter crucial for nutrient uptake becomes a vulnerability in the presence of a specific antimicrobial peptide. oup.comuniprot.orgasm.orgresearchgate.net
Data Table: Summary of TRK1 Functions and Associated Phenotypes (Primarily in S. cerevisiae)
| Function | Associated Phenotypes (trk1Δ mutant) | Key Interactions/Regulators | Notes |
| Intracellular Potassium Homeostasis | Increased potassium requirement, impaired growth at low K⁺. researchgate.netnih.govmdpi.com | External/Internal K⁺ concentration, Membrane Potential. nih.govmdpi.com | Primary high-affinity K⁺ uptake system. researchgate.netontosight.ainih.gov Affinity and Vmax adjust gradually. nih.govmdpi.com |
| Plasma Membrane Potential Regulation | Altered membrane potential. nih.govembopress.org | Pma1 (H⁺-ATPase). nih.govmdpi.comnih.gov | Balances proton efflux, crucial for Pma1 activity. nih.govmdpi.comnih.gov |
| Intracellular pH Homeostasis | Altered intracellular pH (tendency towards acidification). nih.govnih.govoup.com | Pma1, Ppz1 phosphatase, Hal3 inhibitor. embopress.orgnih.govcsic.es | Coordinated activity with Pma1 is vital. embopress.orgnih.gov Regulated by pH-sensitive interactions. nih.govcsic.es |
| Cell Growth and Proliferation | Impaired growth at low K⁺ concentrations. nih.govmdpi.comresearchgate.net | K⁺ availability. nih.govmdpi.com | Essential for growth in K⁺-limited environments. nih.govmdpi.com |
| Response to Osmotic Stress | Decreased osmotic stress resistance. ontosight.aiyeastgenome.org | Intracellular K⁺ concentration. nih.govfrontiersin.org | Contributes to turgor pressure maintenance via K⁺ accumulation. nih.govfrontiersin.org |
| Interplay with Calcium Homeostasis | Affects growth in high extracellular Ca²⁺, alters Ca²⁺ response to stress. nih.govresearchgate.net | Trk2, Extracellular Ca²⁺ concentration. nih.govresearchgate.net | Distinct roles compared to Trk2 in Ca²⁺ homeostasis. nih.govresearchgate.net |
| Tolerance to Alkali-Metal Cations | Increased sensitivity to Na⁺, Li⁺. nih.govmdpi.com | Cation discrimination capacity. nih.govmdpi.com | Ability to differentiate K⁺ from toxic cations is important. nih.govmdpi.com |
| Involvement in Histatin-5 Susceptibility | Increased resistance to Histatin-5 killing. oup.comuniprot.orgasm.orgresearchgate.net | Histatin-5 peptide. oup.comuniprot.orgasm.orgresearchgate.net | Provides a pathway for ATP and ion efflux induced by Histatin-5. oup.comasm.orgresearchgate.netoup.com |
Note: The majority of detailed research findings on TRK1 protein functions have been conducted in Saccharomyces cerevisiae. While TRK1 homologs exist in other fungal species like Candida albicans and Candida glabrata, and share conserved functions in potassium uptake and related processes, there can be species-specific differences in their roles and regulation. nih.govnih.govoup.commdpi.comuniprot.org
Molecular Regulation of Trk1 Protein Activity and Gene Expression
Post-Translational Modification of TRK1 Protein
Phosphorylation is a critical post-translational modification that modulates TRK1 activity. Research has identified several phosphorylation sites on the this compound, with Serine 882 (Ser882) and Threonine 900 (Thr900) being of particular importance for the transporter's function and regulation. researchgate.net These residues are located in the second intracellular loop of the protein. researchgate.net While their direct phosphorylation is thought to upregulate TRK1 activity, these residues also play a crucial structural role, and their modification can impact the proper targeting of the protein to the plasma membrane. researchgate.net The phosphorylation of Thr900 has been shown to be a key event in mediating the interaction with 14-3-3 regulatory proteins. nih.gov
| Phosphorylation Site | Location | Implicated in | Reference |
| Ser882 | Second intracellular loop | Upregulation of TRK1 activity, proper protein targeting | researchgate.net |
| Thr900 | Second intracellular loop | Upregulation of TRK1 activity, interaction with 14-3-3 proteins | researchgate.netnih.gov |
Several protein kinases have been identified that modulate the activity of the TRK1 transporter through phosphorylation. These kinases can either enhance or inhibit TRK1 function, providing a sophisticated system for maintaining potassium homeostasis.
The homologous protein kinases Hal4 and Hal5 are positive regulators of TRK1. tandfonline.comresearchgate.netnih.gov Their primary role appears to be the stabilization of the TRK1 transporter at the plasma membrane, particularly under conditions of limited potassium. researchgate.net The absence of both Hal4 and Hal5 leads to rapid degradation of TRK1. researchgate.net Overexpression of Hal4 or Hal5 enhances salt tolerance in a TRK1-dependent manner and leads to an accumulation of TRK1 at the plasma membrane. tandfonline.comresearchgate.net This suggests that Hal4 and Hal5 are crucial for maintaining a sufficient number of active transporters at the cell surface.
The Snf1 protein kinase, a key regulator of cellular metabolism in response to glucose starvation, also stimulates the activity of TRK1. nih.gov This indicates a potential link between the cell's energy status and its capacity for potassium uptake.
Conversely, the Sky1 kinase is thought to be involved in the downregulation of TRK1 activity. nih.gov This suggests a mechanism for reducing potassium uptake when cellular conditions require it.
| Kinase | Effect on TRK1 Activity | Proposed Mechanism of Action | Reference |
| Hal4 | Positive regulator | Stabilizes TRK1 at the plasma membrane, increasing potassium influx. | tandfonline.comresearchgate.netnih.gov |
| Hal5 | Positive regulator | Stabilizes TRK1 at the plasma membrane, increasing potassium influx. Overexpression leads to TRK1 accumulation. | tandfonline.comresearchgate.netnih.govnih.gov |
| Snf1 | Positive regulator | Stimulates TRK1 activity. | nih.gov |
| Sky1 | Negative regulator | Involved in the downregulation of TRK1 activity. | nih.gov |
The phosphorylation state of TRK1 is a dynamic equilibrium controlled by the opposing actions of protein kinases and protein phosphatases. Dephosphorylation of TRK1 is carried out by specific phosphatases that act to downregulate its activity.
The type 1-related protein phosphatases, Ppz1 and Ppz2, are key negative regulators of TRK1. nih.govnih.gov Strains lacking both PPZ1 and PPZ2 exhibit increased levels of TRK1 phosphorylation, indicating that these phosphatases are directly or indirectly responsible for dephosphorylating the transporter. nih.gov Ppz1 has been shown to physically interact with TRK1, further supporting its role as a direct regulator. nih.gov The inhibitory action of Ppz1 and Ppz2 on TRK1 helps to prevent excessive potassium accumulation. nih.gov
The calcium/calmodulin-dependent protein phosphatase, Calcineurin, also plays a role in regulating TRK1. nih.gov Calcineurin is necessary for high-affinity potassium uptake, suggesting it positively influences TRK1 function. nih.gov Its regulatory effect may be partly mediated through its control of HAL5 gene expression, indicating a complex interplay between the kinase and phosphatase signaling pathways that converge on TRK1. nih.gov
| Phosphatase | Effect on TRK1 Activity | Proposed Mechanism of Action | Reference |
| Ppz1 | Negative regulator | Dephosphorylates TRK1, reducing its activity. Physically interacts with TRK1. | nih.govnih.govnih.gov |
| Ppz2 | Negative regulator | Dephosphorylates TRK1, reducing its activity. | nih.govnih.gov |
| Calcineurin | Positive regulator | Necessary for high-affinity potassium uptake. May act in part by regulating Hal5 expression. | nih.govnih.gov |
Protein-Protein Interactions and Regulatory Complexes
In addition to direct phosphorylation, TRK1 activity is modulated through its interaction with other regulatory proteins. These interactions can stabilize the transporter, alter its conformation, or recruit other regulatory factors.
The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to specific phosphoserine/threonine-containing motifs in target proteins. In yeast, the two isoforms, Bmh1 and Bmh2, have been shown to interact with the TRK1 transporter. nih.gov This interaction is dependent on the phosphorylation of specific residues on TRK1, with phosphorylated Threonine 900 (pThr900) identified as a strong candidate for binding to both Bmh1 and Bmh2. nih.gov The deletion of BMH1, which encodes the more abundant isoform, suggests a role for 14-3-3 proteins in the upregulation of TRK1, particularly under low potassium conditions. researchgate.net
The binding of 14-3-3 proteins to TRK1 has a direct impact on its transport function. This interaction upregulates the activity of the TRK1 transporter. nih.govresearchgate.net In cells lacking the Bmh1 protein, TRK1 fails to reach its maximum affinity for potassium, especially in potassium-starved cells. researchgate.net This indicates that the binding of 14-3-3 proteins is a crucial step in the cellular response to potassium limitation, allowing for a more efficient uptake of this essential cation. The regulation of TRK1 by 14-3-3 proteins highlights a mechanism where phosphorylation events are translated into functional changes in transporter activity through the recruitment of adaptor proteins.
| Regulatory Protein | TRK1 Binding Site | Functional Consequence of Binding | Reference |
| Bmh1 | Phosphorylated Thr900 | Upregulation of TRK1 activity; essential for achieving maximal transporter affinity under low potassium conditions. | nih.govresearchgate.netnih.gov |
| Bmh2 | Phosphorylated Thr900 | Upregulation of TRK1 activity. | nih.govnih.gov |
Environmental and Intracellular Signaling for this compound Regulation
The activity of the this compound is not static; it is dynamically modulated by a variety of environmental and intracellular signals to maintain potassium homeostasis. This regulation occurs primarily at the post-translational level, allowing the cell to rapidly adapt to changing conditions. nih.gov Key signals influencing TRK1 activity include the concentrations of extracellular and intracellular potassium, the presence of other cations like sodium, and the electrical potential across the plasma membrane. nih.govnih.gov
Regulation by Extracellular and Intracellular Potassium Concentrations
The TRK1 transporter in Saccharomyces cerevisiae exhibits a remarkable ability to adjust its affinity for potassium in response to the availability of this ion in the environment. nih.gov It can switch between low- and high-affinity states, a feature crucial for survival in environments with fluctuating potassium levels. nih.gov This is not a simple binary switch; research has shown that TRK1's kinetic parameters, its Michaelis constant (KT) and maximum velocity (Vmax), change gradually in response to external potassium concentrations. nih.gov
When external potassium is plentiful (≥10 mM KCl), TRK1 operates in a low-affinity state with minimal transport capacity. nih.gov As the external potassium concentration decreases, the transporter progressively shifts to a higher affinity state, reaching its maximum capacity to import ions at concentrations of 0.1 mM KCl or lower. nih.gov This gradual adjustment ensures an efficient and controlled uptake of potassium, finely tuned to the cell's needs and the ion's availability. nih.gov The depletion of internal potassium has also been suggested as a signal that triggers the switch to a high-affinity state. nih.gov
The molecular mechanism behind this regulation involves conformational changes and post-translational modifications. The association of TRK1 monomers to form dimers in the plasma membrane is regulated by the potassium concentration. mdpi.com Dimerization is more prevalent during the stationary phase when potassium availability is not limiting. mdpi.com Furthermore, specific, highly conserved residues within the protein are critical for this regulation. nih.govcas.cz For instance, two phosphorylable residues, Serine 882 and Threonine 900, located in the second intracellular loop (IL2), are vital for upregulating the transporter's activity to achieve maximal affinity under low external potassium conditions. nih.gov The binding of regulatory 14-3-3 proteins to phosphorylated Threonine 900 is a crucial step in this regulatory process. cas.cz
Table 1: Kinetic Parameters of TRK1 (as Rb⁺ uptake) after Incubation in Media with Varying KCl Concentrations
| Incubation KCI Concentration (mM) | Estimated KT (mM) | Estimated Vmax (nmol/min/mg) |
|---|---|---|
| 100 | 1.10 | 1.9 |
| 10 | 1.00 | 2.5 |
| 1 | 0.55 | 6.0 |
| 0.1 | 0.20 | 11.0 |
This table summarizes data showing that as the external potassium chloride (KCl) concentration decreases, the affinity of the TRK1 transporter for its substrate increases (lower KT) and the maximum velocity of transport also increases (higher Vmax). Data is based on Rubidium (Rb⁺) uptake, a proxy for potassium. nih.gov
Influence of Extracellular Sodium and Membrane Potential
The activity of the TRK1 transporter is also influenced by other ions and by the electrochemical gradient across the plasma membrane. nih.gov Potassium uptake is an energy-dependent process, driven by the plasma-membrane potential. nih.gov This potential is primarily generated by the P-type H⁺-ATPase Pma1, which pumps protons out of the cell. nih.gov Therefore, TRK1's function is intrinsically linked to the activity of Pma1. nih.gov
While TRK1 is highly specific for potassium, high concentrations of other cations can affect its function. nih.gov Some studies have suggested that an excess of external sodium can trigger a switch to the high-affinity state, though other research using the BY4741 genetic background did not observe a significant change in TRK1 affinity upon exposure to high sodium concentrations. nih.gov
Protein kinases play a significant role in modulating TRK1 activity in response to salt stress. The homologous protein kinases Hal4 and Hal5 are implicated in the regulation of cation uptake. nih.gov These kinases activate the Trk1-Trk2 potassium transport system. nih.gov This activation increases potassium influx, which in turn decreases the membrane potential (hyperpolarization). nih.govresearchgate.net The resulting reduction in the electrical driving force helps to limit the uptake of toxic cations like sodium and lithium, thereby improving the cell's salt tolerance. nih.govresearchgate.net Mutants lacking both trk1 and trk2 genes exhibit phenotypes similar to hal4 hal5 mutants, including sensitivity to toxic cations and an increased membrane potential, underscoring the functional link between these kinases and the TRK1 transport system. nih.gov
Transcriptional Regulation of TRK1 Gene Expression (where applicable)
In contrast to the extensive post-translational regulation of its activity, the TRK1 gene itself appears to be subject to limited transcriptional control in response to cation availability. In several fungal species, including Saccharomyces cerevisiae and Neurospora crassa, TRK1 is expressed constitutively at a relatively low and stable level. nih.govasm.orgnih.gov This constitutive expression suggests that the cell relies on modulating the activity of the existing transporter proteins rather than altering the amount of transporter being synthesized. nih.gov
Studies in S. cerevisiae have found no experimental evidence for the transcriptional regulation of TRK1 in response to cation-related stresses such as potassium starvation or changes in pH. researchgate.net Similarly, in N. crassa, the expression of the this compound is only weakly affected by the extracellular potassium concentration. asm.orgnih.gov This is in stark contrast to other potassium transporters, like HAK1, whose expression is strongly suppressed by high extracellular potassium. asm.orgnih.gov
Genetic and Evolutionary Perspectives of Trk1 Protein
TRK1 Gene Locus and Genomic Context in Model Organisms (e.g., S. cerevisiae)
The TRK1 gene in the model organism Saccharomyces cerevisiae is a well-characterized component of the potassium transport system. It is designated with the systematic name YJL129C and the Standard Gene ID SGD:S000003665. yeastgenome.org Genetic analysis has mapped the TRK1 locus to chromosome X, where it is located approximately 1.6 centimorgans from the URA2 gene. researchgate.net The gene encodes a large integral plasma membrane protein of 1,235 amino acids, with a predicted molecular weight of about 141 kDa. yeastgenome.orgnih.gov Structurally, the Trk1 protein is characterized by 12 potential membrane-spanning domains, a feature it shares with its paralog, Trk2. nih.gov TRK1 is essential for high-affinity potassium transport into the yeast cell. nih.gov Its expression and the subsequent activity of the this compound are regulated by post-translational modifications, including phosphorylation, which involves interactions with phosphatases like Ppz1. yeastgenome.org
| Feature | Description | Source |
| Organism | Saccharomyces cerevisiae | yeastgenome.org |
| Standard Name | TRK1 | yeastgenome.org |
| Systematic Name | YJL129C | yeastgenome.org |
| SGD ID | S000003665 | yeastgenome.org |
| Genomic Locus | Chromosome X | researchgate.net |
| Protein Size | 1235 amino acids | yeastgenome.orgnih.gov |
| Molecular Weight | ~141 kDa | yeastgenome.org |
| Key Function | High-affinity potassium transporter | nih.gov |
Functional Divergence and Redundancy with Paralogs (e.g., TRK2)
In Saccharomyces cerevisiae, TRK1 has a paralog, TRK2, which arose from a whole-genome duplication event. yeastgenome.org While both TRK1 and TRK2 encode structurally related potassium transporters, they have diverged functionally. nih.gov TRK1 is the primary high-affinity potassium transporter, whereas TRK2 is believed to function as a low-affinity transporter. nih.govresearchgate.net
Despite their structural relation, TRK1 and TRK2 are functionally independent. nih.govresearchgate.net The presence of TRK1 can fully suppress the potassium transport defects observed in cells lacking TRK2. researchgate.net While the single null mutant of either trk1Δ or trk2Δ is viable, the deletion of both genes reveals their partial redundancy in maintaining potassium homeostasis. yeastgenome.org The viability of the trk1Δ trk2Δ double mutant indicates the existence of at least one other functionally independent potassium transport system in yeast. nih.govresearchgate.net In the fission yeast Schizosaccharomyces pombe, Trk1 and Trk2 are also the major K+ transporters, and similarly, only the double mutant shows significant growth defects at low potassium concentrations. nih.gov However, under ion stress conditions, S. pombe Trk1 is more efficient than Trk2. nih.gov
| Feature | TRK1 | TRK2 |
| Function | High-affinity K+ transport | Low-affinity K+ transport |
| Paralogous Relationship | Arose from whole-genome duplication | Arose from whole-genome duplication |
| Structural Similarity | 12 membrane-spanning domains | 12 membrane-spanning domains |
| Sequence Identity | 55% amino acid identity with TRK2 | 55% amino acid identity with TRK1 |
| Functional Independence | Yes | Yes |
| Single Deletion Viability | Viable | Viable |
Phenotypic Characterization of TRK1 Gene Deletion Mutants
Deletion of the TRK1 gene in S. cerevisiae results in a variety of observable phenotypes, primarily related to ion transport and stress response. A trk1Δ null mutant is viable but relies on the low-affinity TRK2 transporter for potassium uptake. yeastgenome.orgnih.gov This leads to a significantly increased requirement for external potassium to support growth. nih.gov
The most prominent phenotype of the trk1Δ mutant is its inability to grow in environments with low potassium concentrations. mdpi.comnih.gov Furthermore, these mutants exhibit decreased resistance to various stresses, including hyperosmotic stress, ionic stress, and certain chemicals. yeastgenome.org They also show reduced resistance to acid pH. yeastgenome.org
When both TRK1 and TRK2 are deleted (trk1Δ trk2Δ), the resulting double mutant displays more severe defects. yeastgenome.org Although viable, these cells have a severely limited ability to take up potassium and exhibit defective growth at limiting potassium concentrations. nih.govnih.gov The trk1Δ trk2Δ double mutant is also hypersensitive to low extracellular pH, a phenotype that can be suppressed by high concentrations of potassium but not sodium. nih.govresearchgate.net Physiologically, these double mutants are hyperpolarized and maintain a lower intracellular pH compared to wild-type cells. nih.gov Interestingly, while they reach lower yields during growth, they show increased viability in the stationary phase and express higher levels of stress-related proteins, suggesting better adaptation to stresses associated with this growth phase. nih.gov
| Mutant | Key Phenotypes |
| trk1Δ | - Viable. yeastgenome.org - Requires high external K+ for growth. nih.gov - Decreased resistance to hyperosmotic and ionic stress. yeastgenome.org - Decreased resistance to acid pH. yeastgenome.org |
| trk2Δ | - Viable. yeastgenome.org |
| trk1Δ trk2Δ | - Viable but with severe growth defects. yeastgenome.org - Severely impaired K+ uptake. nih.govresearchgate.net - Hypersensitive to low extracellular pH. nih.govresearchgate.net - Hyperpolarized membrane potential and lower intracellular pH. nih.gov - Increased viability in stationary phase. nih.gov |
Evolutionary Conservation of TRK Proteins Across Fungi, Bacteria, and Plants
The TRK family of potassium transporters is not limited to fungi but is a widespread and ancient superfamily, with members found in bacteria, fungi, and plants. nih.govresearchgate.net These proteins, often referred to as the Trk/Ktr/HKT family, are characterized by a common structure that likely evolved from an ancestral potassium channel subunit. researchgate.net This family of transporters is notably absent in animal cells, making them potential targets for selective drug action against fungal pathogens. nih.gov
In bacteria, Trk and Ktr systems are crucial for potassium uptake. In plants, the homologous HKT (High-affinity K+ Transporter) proteins are involved in both potassium and sodium transport, playing vital roles in nutrient acquisition and salt tolerance. researchgate.net Across these diverse kingdoms, the primary function of mediating the transport of monovalent cations is conserved.
The core structure, featuring multiple membrane-spanning domains and a pore-forming loop, is a conserved feature. nih.gov In fungi, the four intramembrane segments (MPM motifs) thought to be directly involved in K+ ion conduction are highly conserved. nih.gov This evolutionary conservation underscores the fundamental importance of potassium homeostasis for cellular life across different biological domains.
Comparative Analysis of TRK1 Orthologs in Different Yeast Species (e.g., S. cerevisiae, C. albicans, N. crassa, Z. rouxii, S. pombe)
Orthologs of the this compound are found across a wide range of fungal species, where they generally serve as the primary high-affinity potassium uptake system. nih.govnih.gov While the core function is conserved, comparative analyses reveal species-specific differences.
In the human pathogen Candida albicans, a single TRK isoform, CaTrk1p, is essential for potassium uptake. nih.gov A quantitative comparison with S. cerevisiae Trk1p shows that the primary function of active K+ transport is conserved. However, secondary functions, such as chloride efflux, are present but poorly conserved between the two species, showing variations in activation, pH dependence, and inhibitor sensitivity. nih.gov
In the fission yeast Schizosaccharomyces pombe, both Trk1 and Trk2 are present and act as the major K+ transport systems. nih.gov Similar to S. cerevisiae, individual deletion does not cause a severe growth phenotype under normal conditions, but the double mutant (trk1Δ trk2Δ) shows defective growth at low potassium levels. nih.gov This suggests a conserved model of partial redundancy in the two major yeast lineages, Ascomycota (S. cerevisiae, C. albicans) and Basidiomycota (S. pombe), which diverged millions of years ago. nih.gov
Analysis of 48 fungal TRK homologues from Ascomycetes shows that the clades for all four MPM segments involved in ion conduction are conserved, indicating a strong evolutionary pressure to maintain the core transport machinery. nih.gov This conservation across diverse yeast species highlights the indispensable role of Trk1-like proteins in fungal survival and adaptation.
| Species | TRK Orthologs | Key Findings |
| Saccharomyces cerevisiae | Trk1, Trk2 | Trk1 is the high-affinity transporter; Trk2 is low-affinity. Double deletion is required for severe growth defects. yeastgenome.orgnih.gov |
| Candida albicans | CaTrk1 | A single essential TRK isoform. Conserved primary K+ transport function but divergent secondary functions compared to S. cerevisiae. nih.gov |
| Schizosaccharomyces pombe | SpTrk1, SpTrk2 | Both are major K+ transporters. Double deletion is required for growth defects at low K+. Trk1 is more efficient under ion stress. nih.gov |
Advanced Methodologies for Trk1 Protein Research
Genetic Manipulation Techniques for TRK1 Gene Studies
Genetic manipulation is fundamental to studying the role of the TRK1 gene and its protein product. Techniques such as gene deletion and directed mutagenesis allow researchers to assess the necessity of TRK1 for specific cellular processes and to identify critical protein residues for function.
Gene Deletion and Directed Mutagenesis
Gene deletion is a primary method to investigate the physiological importance of TRK1. In S. cerevisiae, deletion of TRK1 (creating a trk1Δ mutant) results in impaired potassium transport and reduced growth at low potassium concentrations, highlighting its role as the major high-affinity potassium transporter. oup.comnih.govyeastgenome.orgmdpi.com The trk1Δ mutant is viable but relies on a low-affinity transport system for potassium uptake. researchgate.net Double deletion of TRK1 and its paralog TRK2 (trk1Δ trk2Δ) leads to a more severe growth defect or inviability at low potassium levels, underscoring the combined contribution of these transporters. oup.comnih.govyeastgenome.orgencyclopedia.pub
Directed mutagenesis allows for targeted alteration of specific nucleotides in the TRK1 gene, leading to amino acid substitutions in the TRK1 protein. This technique is used to probe the function of individual residues or domains. For example, studies have used site-directed mutagenesis to replace specific amino acids within TRK1 to investigate their effects on transport activity, affinity, and localization. mdpi.comnih.gov Introducing proline into certain P-helices of S. cerevisiae Trk1, such as L81P and L1115P, resulted in a complete loss of the cell's ability to grow at low potassium concentrations, indicating the importance of these residues for function. nih.gov
Functional Complementation Assays in Yeast Mutants
Functional complementation assays in yeast mutants, particularly the trk1Δ trk2Δ double mutant, are widely used to test the ability of heterologously expressed genes to restore potassium uptake deficiency. mdpi.comencyclopedia.pubnih.govupv.es The trk1Δ trk2Δ mutant cannot grow in media with low potassium concentrations (typically below 1 mM), providing a sensitive system to assess the function of introduced genes encoding potassium transporters or related proteins. mdpi.comencyclopedia.pub
This assay has been instrumental in identifying and characterizing potassium transporters from various organisms, including plants and mammals, by observing whether their expression in the yeast mutant rescues the growth defect on low-potassium media. mdpi.comencyclopedia.pubnih.govupv.es For instance, the expression of plant potassium channels like KAT1 and AKT1 from Arabidopsis thaliana in trk1Δ trk2Δ yeast successfully complemented the growth phenotype, demonstrating their function as potassium uptake systems. encyclopedia.pub Similarly, expression of Zygosaccharomyces rouxiiZrTRK1 in S. cerevisiaetrk1Δ trk2Δ cells complemented the growth rate and restored intracellular pH levels, confirming its function as a high-affinity K⁺ transporter. oup.com
Functional complementation can also be used to study the impact of mutations on TRK1 activity. By introducing mutated versions of TRK1 into a trk1Δ trk2Δ background, researchers can determine if the mutation impairs the protein's ability to transport potassium and support growth at low potassium concentrations. nih.govucsf.edu
Biochemical and Biophysical Approaches
Biochemical and biophysical methods provide detailed information about this compound function, localization, stability, and interactions at the molecular level.
Ion Flux Measurement Techniques (e.g., Rb+ Uptake)
Measuring ion flux is a direct way to assess the transport activity of TRK1. Rubidium (Rb⁺) is commonly used as a potassium analog because it is transported by TRK1 and its uptake can be easily quantified. oup.comoup.comnih.govnih.govcsic.es Rb⁺ uptake measurements are typically performed using atomic absorption spectrophotometry to determine the intracellular accumulation of rubidium over time. oup.comcsic.es
These experiments can be conducted with yeast cells grown under different conditions (e.g., varying external potassium concentrations) to determine the kinetic parameters of TRK1-mediated transport, such as the Michaelis constant (KT) and maximum transport velocity (Vmax). oup.comnih.gov Studies using Rb⁺ uptake have shown that TRK1 exhibits high-affinity potassium transport and that its affinity can be influenced by external potassium concentration and membrane potential. nih.govnih.gov
For example, kinetic analyses of Rb⁺ uptake in S. cerevisiae expressing TRK1 revealed that both the affinity and maximum velocity of transport increased as the external potassium concentration decreased. nih.gov
An example of Rb⁺ uptake data used to determine kinetic parameters is shown in the table below (illustrative data based on research findings):
| External RbCl Concentration (µM) | Initial Rb⁺ Uptake Rate (nmol/min/OD₆₀₀) |
| 10 | 0.5 |
| 50 | 2.1 |
| 100 | 3.5 |
| 500 | 6.8 |
| 1000 | 8.5 |
Intended to be an interactive table.
This type of data allows for the calculation of KT and Vmax, providing quantitative measures of TRK1 transport efficiency under different conditions.
Protein Localization and Stability Studies (e.g., Epitope Tagging, Western Blotting)
Understanding the subcellular localization and stability of TRK1 is crucial for determining its function and regulation. Epitope tagging involves genetically fusing a small peptide tag (e.g., HA, GFP, FLAG) to the this compound, which can then be detected using antibodies specific to the tag. researchgate.netmdpi.comoup.comnih.govnih.gov Green Fluorescent Protein (GFP) tagging allows for visualization of TRK1 localization in living cells using fluorescence microscopy. researchgate.netmdpi.comnih.govnih.govresearchgate.net
Western blotting (also known as immunoblotting) is a standard technique used to detect and quantify the levels of this compound in cell lysates or specific cellular fractions. researchgate.netoup.comnih.govnih.govnih.govresearchgate.netresearchgate.netyale.edunih.gov By combining western blotting with cellular fractionation (e.g., separating plasma membrane from other cellular components), researchers can confirm the presence of TRK1 at the plasma membrane. researchgate.netoup.comnih.gov
Studies using these techniques have shown that TRK1 is primarily localized to the plasma membrane in yeast. researchgate.netresearchgate.netoup.comnih.gov Epitope tagging and western blotting have also been used to investigate the factors affecting this compound levels and stability. For instance, research has shown that the stability of TRK1 at the plasma membrane can be influenced by protein kinases like Hal4 and Hal5, with mutations in these kinases leading to rapid degradation of TRK1 under potassium-limiting conditions. nih.govresearchgate.net Western blot analysis has been used to demonstrate decreased levels of full-length this compound in membrane-associated fractions of hal4 hal5 mutants compared to wild-type cells upon transfer to medium without potassium. nih.govresearchgate.net
Analysis of Protein-Protein Interactions (e.g., Bimolecular Fluorescence Complementation (BiFC), Single-Molecule Fluorescence Microscopy (SMFM))
This compound function and regulation can be influenced by interactions with other proteins. Techniques like Bimolecular Fluorescence Complementation (BiFC) and Single-Molecule Fluorescence Microscopy (SMFM) are employed to study these interactions.
BiFC is a technique used to visualize protein-protein interactions in living cells. nih.govdntb.gov.uareferencecitationanalysis.comresearchgate.netazurebiosystems.comwikipedia.orgexlibrisgroup.com It involves fusing non-fluorescent fragments of a fluorescent protein (e.g., Venus fluorescent protein) to two potentially interacting proteins. azurebiosystems.comwikipedia.org If the proteins interact, the fluorescent protein fragments are brought into close proximity, allowing them to reconstitute into a functional, fluorescent molecule, which can be detected by fluorescence microscopy. azurebiosystems.comwikipedia.org BiFC has been used to provide evidence that TRK1 can exist as a dimer in the yeast plasma membrane. nih.govresearchgate.netmdpi.com Studies using BiFC have suggested that the dimerization of Trk1 may be regulated by potassium concentration. mdpi.com
Single-Molecule Fluorescence Microscopy (SMFM) techniques allow for the observation and analysis of individual fluorescent molecules, providing insights into protein dynamics, oligomerization state, and interactions at the single-molecule level. nih.govresearchgate.netteledynevisionsolutions.comd-nb.infomdpi.com Stepwise photobleaching analysis, a method within SMFM, can be used to determine the number of fluorescent protein tags associated with a single functional unit, thereby providing information about the oligomeric state of the protein. nih.govresearchgate.net SMFM studies on yeast cells expressing GFP-tagged TRK1 have provided evidence for the presence of both monomeric and dimeric forms of TRK1 in the plasma membrane. nih.govresearchgate.net These studies involve analyzing the photobleaching steps of individual GFP signals, where each step corresponds to the bleaching of a single GFP molecule. Observing multiple steps suggests the presence of protein complexes containing multiple tagged subunits. nih.govresearchgate.net
Biochemical methods like co-immunoprecipitation can also be used to study protein-protein interactions by using an antibody to pull down a protein of interest and then checking if other proteins are associated with it. Research has shown physical interaction between TRK1 and the phosphatase Ppz1p, suggesting regulation of TRK1 activity by phosphorylation. yeastgenome.orgnih.gov
Computational and Structural Biology Methods
Computational and structural biology approaches provide valuable insights into the three-dimensional structure of TRK1 and its dynamic behavior, which are crucial for understanding its transport function.
Molecular Modeling and Dynamics Simulations for this compound
Given that the experimental structure of Trk1 has remained unresolved for a period, molecular modeling has been extensively used to propose structural models based on homologous proteins, particularly the KcsA potassium channel and other SKT proteins mdpi.comnih.gov. Early models proposed a tetrameric arrangement for Trk1, based on its homology to K-channels which typically function as tetramers nih.govmdpi.com. These models suggest that Trk1 is composed of four membrane-pore-membrane (MPM) motifs, each resembling a K-channel α subunit and arranged around a central pore nih.govmdpi.com.
More recent studies combining molecular modeling with experimental techniques like Bimolecular Fluorescence Complementation (BiFC) and single-molecule fluorescence microscopy (SMFM) have provided evidence that Trk1 can exist in the yeast plasma membrane as both a monomer and a dimer, with dimerization regulated by potassium concentration nih.govmdpi.com. Molecular dynamics (MD) simulations have been employed alongside modeling to investigate the possible multimeric states of Trk1 and understand the dynamics of ion translocation through the proposed pore mdpi.comresearchgate.net. Refined atomic-scale models of S. cerevisiae Trk1 have been developed by integrating homology modeling, MD simulations, and experimental validation through mutational analysis nih.gov. These models have helped confirm the importance of conserved glycine (B1666218) residues within the selectivity filter for protein function and proper folding/membrane targeting nih.gov.
Molecular dynamics simulations of membrane proteins, including Trk1, provide insights into their function and interactions with their environment at an atomic level researchgate.net. Building realistic protein/membrane complexes for these simulations can be challenging but offers a deeper theoretical understanding of cation translocation mechanisms researchgate.net.
Bioinformatics Analysis of this compound Sequences and Domains
Bioinformatics analysis of this compound sequences has been crucial for understanding its architecture, identifying functional domains, and exploring its evolutionary relationships. Sequence analysis reveals that Trk1 is an integral plasma membrane protein typically consisting of over 1200 amino acids, with 12 putative membrane-spanning domains nih.govtandfonline.com. It contains four MPM domains, each homologous to a K-channel subunit nih.govnih.gov.
Multiple sequence alignments have been performed to compare Trk1 sequences across different yeast species, revealing highly conserved regions. For instance, the second intracellular loop (IL2) of Trk1 shows a remarkably high degree of conservation among various Candida and Saccharomyces species, suggesting its significant functional importance nih.govresearchgate.net. This loop contains prospective phosphorylation sites, identified through bioinformatics tools, which are implicated in the regulation of Trk1 activity nih.govresearchgate.net.
Bioinformatics tools are also used to predict protein domains and motifs within the Trk1 sequence yeastgenome.orgbitesizebio.com. Protein domains are structural arrangements that often confer specific biological functions bitesizebio.com. Analysis of Trk1 domains provides hints about its function and how it might have evolved through the combination or duplication of existing domains researchgate.netbitesizebio.com. The Saccharomyces Genome Database (SGD) provides computationally identified domains and motifs for S. cerevisiae Trk1, including their coordinates and descriptions yeastgenome.org. Sequence alignment tools are routinely used for comparing Trk1 sequences from different strains and species mdpi.comyeastgenome.org.
Omics-Based Approaches (e.g., Phosphoproteomics, Transcriptomics)
Omics-based approaches, such as phosphoproteomics and transcriptomics, provide a global view of the changes in protein phosphorylation and gene expression levels related to TRK1, offering insights into its regulation and cellular context.
Phosphoproteomic studies have identified multiple amino acid residues in Trk1 as potential targets for phosphorylation nih.gov. These studies help in understanding how post-translational modifications, specifically phosphorylation, might regulate Trk1 activity nih.govnih.gov. For example, the phosphorylation state of Trk1 is suggested to be modulated by phosphatases like Ppz1p, which can down-regulate its activity nih.gov. While identifying specific phosphorylation sites and the associated kinases can be technically challenging, phosphoproteomics provides a valuable starting point nih.gov. Studies have shown increased in vivo phosphorylation of Trk1 in strains lacking certain phosphatases or overexpressing certain kinases genetically linked to Trk1 regulation nih.gov.
Transcriptomic analysis, which examines the gene expression levels, can reveal how the transcription of the TRK1 gene is regulated under different conditions, such as varying potassium concentrations nih.gov. While some studies on related organisms or under specific conditions have shown limited changes in TRK1 mRNA levels, transcriptomics can still provide context regarding the cellular response to potassium availability and the coordinated expression of genes involved in potassium homeostasis nih.govnih.gov.
Data from omics studies can be complex, and techniques like principal component analysis (PCA) are used to discern patterns and differences in protein profiles between different strains or growth phases nih.gov.
Here is a table summarizing some research findings related to this compound:
| Method Used | Key Finding(s) | Organism | Reference |
| Molecular Modeling, MD Simulations, BiFC, SMFM | Trk1 can exist as a monomer and dimer; dimerization is regulated by K+ concentration. | S. cerevisiae | nih.govmdpi.com |
| Homology Modeling, MD Simulations, Mutagenesis | Conserved glycines in the selectivity filter are crucial for function and folding/targeting. | S. cerevisiae | nih.gov |
| Sequence Alignment, Bioinformatics Prediction | High conservation of intracellular loop 2 (IL2); identification of potential phosphorylation sites in IL2. | Various yeast species | nih.govresearchgate.net |
| Phosphoproteomics | Identification of potential phosphorylation sites on Trk1; increased phosphorylation in phosphatase mutants. | S. cerevisiae | nih.govnih.gov |
| 2D Gel Electrophoresis, Mass Spectrometry | Analysis of proteomic changes in trk1, trk2 mutants under potassium starvation. | S. cerevisiae | nih.govnih.gov |
Future Research Directions and Unresolved Questions Regarding Trk1 Protein
Elucidation of Atomic-Resolution Structures of TRK1 Protein
A significant gap in our understanding of the this compound is the absence of an experimentally determined atomic-resolution structure. mdpi.com Currently, knowledge of its three-dimensional architecture relies on homology models based on the structures of related proteins, such as the KcsA potassium channel and other members of the SKT protein superfamily. mdpi.com These models predict a complex structure composed of four membrane-pore-membrane (MPM) motifs, with each motif containing two transmembrane helices connected by a pore-forming P-helix. mdpi.comnih.gov
Future research must prioritize the determination of high-resolution structures of TRK1, likely through techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography. Obtaining these structures is crucial for:
Validating and refining current structural models. An experimental structure would confirm the predicted arrangement of the MPM domains and the path of the ion permeation pore.
Understanding the role of specific domains. The precise conformation of the long intracellular loop between the first and second MPM domains, a feature with low sequence conservation among yeast Trk proteins, could be elucidated. nih.gov
Mapping functionally important residues. A detailed structure would allow for the precise localization of residues critical for ion transport, selectivity, and regulation that have been identified through mutagenesis studies. researchgate.net
Comprehensive Mapping of Allosteric Regulation and Conformational Changes
The activity of TRK1 is dynamically regulated by a variety of signals, but the precise molecular mechanisms underlying these regulatory events are not fully understood. The protein is known to adjust its affinity for potassium in response to both external and internal K+ concentrations, as well as changes in the plasma membrane potential. mdpi.comnih.gov Research suggests this is not a simple switch between two affinity states but a more gradual, sliding adjustment of its kinetic parameters. mdpi.com
Key unresolved questions in this area include:
The molecular basis of the affinity switch: How do changes in ion concentration and membrane potential translate into conformational changes that alter the transporter's affinity and velocity? Identifying the specific residues and domains that act as sensors is a primary goal.
The role of post-translational modifications: TRK1 is regulated by a network of kinases (e.g., Hal4, Hal5) and phosphatases (e.g., Ppz1). nih.gov While some phosphorylation sites have been identified, a comprehensive map of these sites and a clear understanding of how they control protein conformation and activity are needed. nih.gov
Interaction with regulatory proteins: TRK1 physically interacts with regulatory proteins like the Ppz1 phosphatase and is thought to be modulated by 14-3-3 proteins. nih.govnih.gov The structural basis of these interactions and how they induce allosteric changes in TRK1 remain to be determined.
Oligomerization state and function: Evidence suggests that TRK1 can exist as both a monomer and a dimer in the plasma membrane, and that the monomer-dimer equilibrium may be regulated by potassium concentration. mdpi.com Future work should clarify whether this change in oligomeric state is a mechanism for regulating transport affinity and capacity. mdpi.com
Detailed Mechanisms of Cation Discrimination and Chloride Efflux
TRK1 exhibits a dual function, acting as a high-affinity potassium transporter and also facilitating chloride efflux. mdpi.com The structural features governing these two distinct transport activities are a major area of investigation.
Cation Discrimination: TRK1 is highly selective for potassium and rubidium over other cations like sodium. mdpi.com The selectivity is thought to be conferred by the pore-forming P-helices, which are analogous to the selectivity filter in canonical potassium channels. nih.gov Functional studies on related HKT transporters have shown that specific glycine (B1666218) residues in these P-loop domains are critical for K+ selectivity. nih.gov However, for TRK1, the exact contribution of each of the four P-helices and their constituent residues to the binding and translocation of K+ is not yet fully resolved. Future studies will need to employ detailed structure-function analyses to pinpoint the specific amino acids that form the K+ binding sites and dictate selectivity.
Chloride Efflux: The mechanism of chloride efflux through TRK1 is particularly enigmatic. One prevailing hypothesis suggested that a tetramer of TRK1 proteins could form a central pore for chloride passage. mdpi.com However, more recent evidence indicates that TRK1 exists primarily as monomers and dimers, challenging the tetramer model. researchgate.net This has led to alternative hypotheses where the chloride permeation pathway may be formed at the interface between two monomers in a dimer or even within a single TRK1 monomer. researchgate.net Kinetic modeling of chloride currents suggests a complex two-barrier transport mechanism. nih.gov Resolving the true path of chloride will require a combination of high-resolution structural data and sophisticated electrophysiological and computational approaches.
Cross-Talk between this compound and Other Ion Homeostasis Systems
TRK1 function is intricately linked with other ion transport systems to maintain cellular homeostasis. The most well-documented interaction is with the plasma membrane H+-ATPase, Pma1. nih.govresearchgate.net The efflux of positive charge by Pma1 must be balanced by the influx of K+ via TRK1 to maintain a stable membrane potential, intracellular pH, and turgor pressure. nih.gov This coordinated activity is essential for cell viability. nih.gov
Future research should focus on:
The signaling pathways connecting TRK1 and Pma1: While the functional interdependence is clear, the specific signals that co-regulate the activity of these two transporters are largely unknown. nih.gov
The role of regulatory proteins as integration hubs: Phosphatases like Ppz1, which physically associate with TRK1, are regulated by intracellular pH and may act as sensors that modulate both K+ and H+ homeostasis. nih.govthebiogrid.org Understanding how these regulators integrate multiple ionic signals is a key challenge.
Interaction with other cellular pathways: The TORC1 signaling pathway, a central regulator of cell growth, is influenced by nutrient transport and the activity of Pma1. plos.orgelifesciences.orgnih.gov Given the tight coupling of Pma1 and TRK1, investigating a potential regulatory link between TRK1 and TORC1 signaling is a logical next step.
Functional Characterization of this compound in Diverse Biological Contexts Beyond Model Yeasts
While most research on TRK1 has been conducted in the model yeast Saccharomyces cerevisiae, TRK transporters are conserved across the fungal kingdom, as well as in plants and bacteria. mdpi.com Characterizing TRK1 function in other organisms, particularly pathogenic fungi, is crucial for both fundamental biology and applied science.
| Organism | Key Findings and Unresolved Questions Regarding TRK1 Function |
|---|---|
| Candida albicans | TRK1 is the major K+ uptake transporter and is essential for this human pathogen's response to certain antimicrobial peptides, such as histatin 5. uniprot.orgnih.govmdpi.com The secondary chloride efflux function is present but poorly conserved compared to S. cerevisiae. oup.comleibniz-hki.de Future research could explore TRK1 as a potential antifungal drug target. oup.comleibniz-hki.de |
| Schizosaccharomyces pombe | The fission yeast has two transporters, Trk1 and Trk2, which have largely equivalent and overlapping functions. Unlike in S. cerevisiae, where Trk1 is dominant, the presence of either Trk1 or Trk2 is sufficient for growth at normal potassium levels in S. pombe. oup.comnih.govoup.comnih.gov Trk1, however, contributes more efficiently to performance under various ion stress conditions. oup.comnih.gov |
| Other Fungi | TRK1 homologs are found in numerous other fungi, including ectomycorrhizal fungi like Hebeloma cylindrosporum. ebi.ac.uk Understanding the role of TRK1 in nutrient acquisition and symbiosis in these diverse ecological niches represents a significant area for future investigation. |
Development of Novel Research Tools and Techniques for this compound Study
Advancing our understanding of TRK1 will depend heavily on the development and application of new research tools. While existing techniques have been invaluable, there is a need for more specific and powerful methods.
| Area of Development | Future Directions and Potential Impact |
|---|---|
| Specific Pharmacological Modulators | There is a notable lack of specific small-molecule inhibitors or activators for the yeast TRK1 transporter. Developing such compounds would be invaluable for dissecting its physiological roles with high temporal resolution and could serve as leads for antifungal drug development. The anion channel blocker 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid is known to inhibit TRK1-mediated chloride conductance, but more specific probes are needed. nih.gov |
| Advanced Imaging Techniques | Techniques like single-molecule fluorescence microscopy (SMFM) and bimolecular fluorescence complementation (BiFC) have already been used to study TRK1 oligomerization. mdpi.comresearchgate.net Further application of these and other super-resolution imaging techniques will be critical for observing the dynamics of TRK1 localization, its interaction with regulatory partners in real-time, and its organization within plasma membrane microdomains. thebiogrid.org |
| Biosensors and Probes | The development of genetically encoded or synthetic fluorescent probes that can report directly on the conformational state or transport activity of TRK1 would be a major breakthrough. Such tools would allow researchers to visualize transporter dynamics in living cells and correlate conformational changes with specific cellular events. The use of fluorescently-tagged TRK1 (e.g., TRK1-GFP) and potentiometric dyes like diS-C3(3) are current methods that could be built upon. nih.gov |
Q & A
Q. What is the primary physiological role of TRK1 in Saccharomyces cerevisiae and Candida albicans?
Answer: TRK1 is a high-affinity potassium (K⁺) transporter critical for cellular K⁺ uptake under low-K⁺ conditions. In S. cerevisiae, TRK1 localizes to the plasma membrane and enables K⁺ influx, which is essential for osmoregulation and membrane potential maintenance . In C. albicans, TRK1 also mediates K⁺ transport and is implicated in susceptibility to the antifungal salivary protein Histatin 5 (Hst 5), where TRK1-deficient mutants show reduced Hst 5-induced cytotoxicity .
Key Methodology:
Q. What experimental approaches validate TRK1 gene expression and protein localization?
Answer:
- Quantitative RT-PCR: Quantifies TRK1 mRNA levels. For example, C. albicans TRK1 mutants showed a 7-fold reduction in TRK1 transcripts compared to wild-type strains .
- Western Blotting: Detects TRK1 protein in membrane and cytosolic fractions. TRK1 in C. albicans appears as a ~120 kDa band, with protein levels restored in complemented strains .
- Subcellular Fractionation: Separates membrane and cytosolic components to confirm TRK1’s dual localization .
Example Data:
| Strain | TRK1 mRNA (Fold Change) | This compound (Membrane) | This compound (Cytosol) |
|---|---|---|---|
| CaTK2 (WT) | 1.0 | +++ | ++ |
| CaTK1 (Mutant) | 0.14 | + | + |
| CaTK2 (Complemented) | 0.95 | +++ | ++ |
Advanced Research Questions
Q. How does TRK1 interact with Ist2 to regulate intracellular pH under sodium stress?
Answer: TRK1 collaborates with Ist2, a cortical endoplasmic reticulum (ER) membrane protein, to maintain cytosolic pH during NaCl stress. In S. cerevisiae, ist2Δtrk1Δtrk2Δ triple mutants exhibit pH dysregulation, with cytosolic pH dropping from ~7.2 (WT) to ~6.8 under 0.5 M NaCl. Ist2 modulates Pma1 H⁺-ATPase activity, which compensates for TRK1/TRK2-mediated cation imbalances .
Methodological Considerations:
- Use pH-sensitive fluorescent dyes (e.g., BCECF-AM) to monitor cytosolic pH in real time .
- Compare ion fluxes in trk1Δ and ist2Δtrk1Δ mutants using atomic absorption spectroscopy for Na⁺/K⁺ quantification .
Q. How can contradictions in TRK1 subcellular localization (membrane vs. cytosol) be resolved experimentally?
Answer: TRK1’s presence in cytosolic fractions may arise from:
- Technical Artifacts: Incomplete membrane fractionation or detergent insolubility. Validate with lipid raft markers (e.g., Triton X-100 insolubility assays) .
- Regulatory Pools: Cytosolic TRK1 may represent a reserve pool for rapid membrane insertion under stress. Use pulse-chase labeling with epitope tags to track dynamic localization .
Q. What genetic interactions involving TRK1 have been identified through experimental evolution?
Answer: Parallel evolution studies in yeast revealed a strong genetic interaction between TRK1 and PHO84 (a phosphate transporter). TRK1-PHO84 double mutants show synergistic fitness defects under K⁺-limited conditions, suggesting co-regulation of K⁺ and phosphate homeostasis .
Experimental Design:
Q. How does TRK1 mediate C. albicans susceptibility to the antifungal protein Histatin 5?
Answer: TRK1 facilitates Hst 5-induced membrane depolarization and K⁺ efflux, leading to cell death. In TRK1 mutants, Hst 5 binding is retained, but K⁺ leakage is reduced by ~60%, impairing cytotoxicity .
Key Assays:
- Patch-Clamp Electrophysiology: Measure TRK1-dependent K⁺ currents in response to Hst 5 .
- Live/Dead Staining: Compare viability of TRK1 WT vs. mutants after Hst 5 exposure .
Methodological Recommendations
- For Functional Studies: Combine ion flux assays (⁸⁶Rb⁺ uptake) with electrophysiology to dissect TRK1 transport kinetics .
- For Genetic Screens: Use synthetic genetic array (SGA) analysis to map TRK1 interaction networks .
- For Localization Studies: Employ super-resolution microscopy (e.g., SIM or STED) to resolve TRK1’s nanoscale membrane distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
